N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylthio)benzamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylthio)benzamide is a heterocyclic compound featuring a chromeno[4,3-d]thiazole core fused with a benzamide moiety substituted at the para position with an ethylthio (-S-C₂H₅) group. The chromeno-thiazole scaffold combines a benzopyran (chromene) ring system with a thiazole ring, creating a planar, aromatic structure that facilitates π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-2-24-13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)23-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMUSDHXLKCBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylthio)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic potentials based on diverse sources.
Chemical Structure and Properties
The compound features a chromeno-thiazole moiety linked to an ethylthio-substituted benzamide. Its structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 342.41 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common method includes:
- Formation of the Chromeno-Thiazole Core : This is achieved through cyclization reactions involving chromone derivatives and thioamides under acidic or basic conditions.
- Substitution Reaction : The core is then reacted with ethylthio-substituted benzoyl chloride in the presence of a base like triethylamine to yield the final product.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, thiazole derivatives have been reported to possess significant antibacterial and antifungal activities. In vitro studies have demonstrated that this compound may inhibit the growth of various microbial strains.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Several studies have highlighted that chromone and thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways.
A notable study reported that related compounds exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may share similar activity.
The biological activity of this compound is believed to involve several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress pathways, contributing to its anticancer effects.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at specific phases, leading to reduced proliferation in cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, indicating broad-spectrum activity.
- Anticancer Activity Assessment : Another study focused on the anticancer potential of chromone-based compounds revealed that those incorporating thiazole rings showed enhanced cytotoxicity against multiple cancer cell lines compared to their non-thiazole counterparts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, synthetic routes, and biological activities:
Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- The ethylthio group in the target compound offers a balance of lipophilicity and electronic effects (weak electron-donating sulfur atom), contrasting with the sulfonyl group in ’s analog, which increases polarity and hydrogen-bonding capacity .
- Methyl or methoxy groups (e.g., in and ) improve metabolic stability but may reduce binding affinity compared to bulkier substituents like sulfamoyl .
Synthetic Methodologies The target compound’s synthesis likely involves coupling a 4-(ethylthio)benzoic acid derivative with a chromeno-thiazol-2-amine intermediate, analogous to EDCI/HOBt-mediated amidation in . Solvent-free protocols () or copper-catalyzed click chemistry () are alternatives for related scaffolds .
Computational and Experimental Insights Molecular docking studies (e.g., Glide XP scoring in ) predict that the chromeno-thiazole core enhances hydrophobic enclosure in protein pockets, while the ethylthio group may occupy adjacent subpockets . Compounds with pyridyl-thiazole cores () show adenosine receptor affinities (µM range), suggesting the target compound could exhibit similar receptor modulation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylthio)benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of thiazole and chromene intermediates. For example:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol (yields ~70–85%) .
- Chromene-thiazole coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to integrate the chromeno-thiazole core .
- Amide bond formation : Reacting the thiazole-chromene intermediate with 4-(ethylthio)benzoyl chloride using DCC/DMAP in dry DMF .
- Optimization : Monitor reaction progress via TLC, adjust solvent polarity (e.g., DCM for better solubility), and use inert atmospheres to prevent oxidation of the ethylthio group .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR : H and C NMR to confirm substituent integration (e.g., ethylthio protons at δ 1.2–1.4 ppm, thiazole C-S stretch at 650–700 cm in IR) .
- HRMS : Validate molecular weight (e.g., calculated for CHNOS: 397.07 g/mol) with <2 ppm error .
- HPLC : Assess purity (>95%) using a C18 column, isocratic elution (ACN:HO = 70:30), and UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial : Broth microdilution assays (MIC against S. aureus and E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethylthio substituent in bioactivity?
- Approach : Synthesize analogs with varying sulfur-containing groups (e.g., methylthio, propylthio) and compare activities.
- Key findings : Ethylthio groups enhance lipophilicity (logP ~3.5), improving membrane permeability. Replacement with sulfonyl groups reduces anticancer potency by 50%, suggesting sulfur oxidation state is critical .
- Tools : QSAR models using descriptors like Hammett σ values and molar refractivity .
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to dock into COX-2 (PDB: 3LN1). The chromene ring shows π-π stacking with Tyr385, while the ethylthio group occupies a hydrophobic pocket .
- MD simulations : 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Case example : Discrepancies in IC values (e.g., 2.1 µM vs. 5.8 µM in MCF-7 cells) may arise from assay conditions.
- Solutions :
- Standardize protocols (e.g., serum-free media, 48-h incubation) .
- Validate via orthogonal assays (e.g., apoptosis flow cytometry vs. ATP luminescence) .
- Control for batch-to-batch compound variability using HPLC and elemental analysis .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide moiety to block CYP450-mediated oxidation .
- Prodrug design : Mask the ethylthio group as a thioester, which is cleaved by esterases in vivo .
- PK/PD studies : Monitor plasma half-life in rodents via LC-MS/MS, optimizing dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
